1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione
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Description
“1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione” is a complex organic compound. It belongs to the class of compounds known as quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have been recognized as important building blocks in organic synthesis . They have notable applications in various fields of chemistry .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves reactions of key construction blocks like indeno[1,2-b]quinoxalinone . These reactions produce a variety of quinoxaline-based frameworks . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular architectures .Molecular Structure Analysis
The molecular formula of “1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione” is C18H12N4O2 . The molecular weight is 316.31348 .Chemical Reactions Analysis
Quinoxalines undergo a wide range of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Future Directions
Quinoxalines and their derivatives have been recognized as important building blocks in organic synthesis and have notable applications in various fields of chemistry . They are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . Some of the synthesized quinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
properties
IUPAC Name |
16,18-diethyl-2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),2,4,6,8,11,13,15(19)-octaene-10,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-3-23-15-9-13-14(10-16(15)24(4-2)20(23)26)22-18-17(21-13)11-7-5-6-8-12(11)19(18)25/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSDORNOPOBLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)N=C4C5=CC=CC=C5C(=O)C4=N3)N(C1=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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